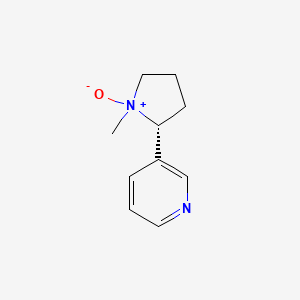
(+/-)-trans-Nicotine-1'-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-Methyl-2-(pyridin-3-yl)pyrrolidine 1-oxide is a chiral compound featuring a pyrrolidine ring substituted with a methyl group and a pyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-Methyl-2-(pyridin-3-yl)pyrrolidine 1-oxide typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridin-3-yl and methyl substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the cyclization of N-substituted piperidines can lead to the formation of pyrrolidine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of specific catalysts and solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-Methyl-2-(pyridin-3-yl)pyrrolidine 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.
Substitution: The pyridin-3-yl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can yield pyrrolidine N-oxides, while substitution reactions can introduce various functional groups onto the pyridin-3-yl moiety.
Scientific Research Applications
Chemistry
In chemistry, (2R)-1-Methyl-2-(pyridin-3-yl)pyrrolidine 1-oxide is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies. Its structural features allow it to interact with various biological targets.
Medicine
In medicinal chemistry, (2R)-1-Methyl-2-(pyridin-3-yl)pyrrolidine 1-oxide is explored for its potential therapeutic properties. It can serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in various synthetic pathways.
Mechanism of Action
The mechanism of action of (2R)-1-Methyl-2-(pyridin-3-yl)pyrrolidine 1-oxide involves its interaction with specific molecular targets. For instance, docking analyses suggest that it can bind to the podophyllotoxin pocket of gamma tubulin, which may underlie its anticancer activity . The compound’s ability to form hydrogen bonds and engage in hydrophobic interactions with target proteins contributes to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A structurally related compound with a similar pyrrolidine ring but different substituents.
Pyridin-2-yl derivatives: Compounds featuring a pyridine ring with various substituents.
Uniqueness
(2R)-1-Methyl-2-(pyridin-3-yl)pyrrolidine 1-oxide is unique due to its specific combination of a chiral pyrrolidine ring and a pyridin-3-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
29419-55-4 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-[(2R)-1-methyl-1-oxidopyrrolidin-1-ium-2-yl]pyridine |
InChI |
InChI=1S/C10H14N2O/c1-12(13)7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-,12?/m1/s1 |
InChI Key |
RWFBQHICRCUQJJ-RWANSRKNSA-N |
Isomeric SMILES |
C[N+]1(CCC[C@@H]1C2=CN=CC=C2)[O-] |
Canonical SMILES |
C[N+]1(CCCC1C2=CN=CC=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


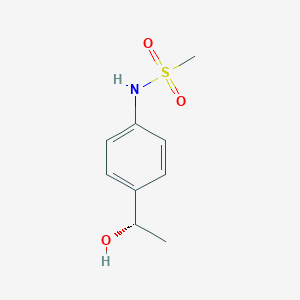
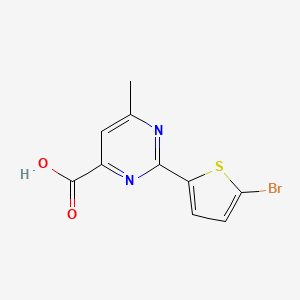
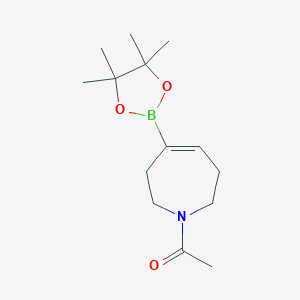
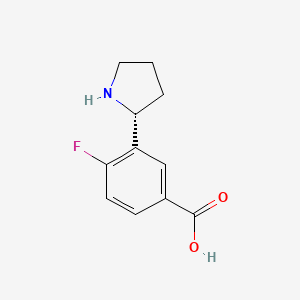
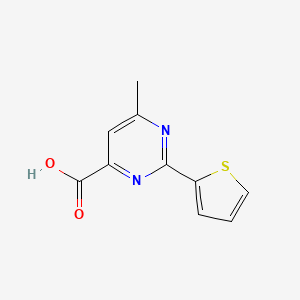

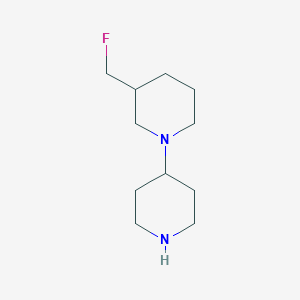
![cis-N1-Methyl-N1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclobutane-1,3-diamine hydrochloride](/img/structure/B13347545.png)

![2,2-difluoro-N-[(4-methylpiperidin-4-yl)methyl]ethanamine](/img/structure/B13347553.png)
![tert-Butyl (1R,2S,5S)-2-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13347561.png)


![5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylaniline](/img/structure/B13347593.png)
